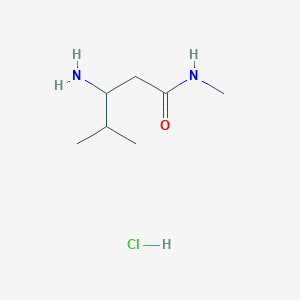![molecular formula C22H32BNO4 B13568870 tert-butyl7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13568870.png)
tert-butyl7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl7’-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its inclusion of a boron-containing dioxaborolane group, which is often utilized in organic synthesis and medicinal chemistry due to its unique reactivity and stability.
准备方法
The synthesis of tert-butyl7’-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’-carboxylate typically involves multiple stepsThe reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the boron-containing moiety . Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow chemistry techniques to enhance efficiency and scalability .
化学反应分析
tert-Butyl7’-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to modify the isoquinoline or cyclopropane rings.
Substitution: The dioxaborolane group can participate in nucleophilic substitution reactions, often facilitated by palladium catalysts
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used, but often include boronic acids, reduced isoquinoline derivatives, and substituted cyclopropane compounds .
科学研究应用
tert-Butyl7’-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
作用机制
The mechanism of action of tert-butyl7’-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’-carboxylate involves its interaction with specific molecular targets. The boron-containing dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The spirocyclic structure contributes to its stability and reactivity, allowing it to participate in various biochemical pathways .
相似化合物的比较
Similar compounds to tert-butyl7’-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’-carboxylate include:
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Shares the dioxaborolane group but differs in the core structure.
tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate: Similar boron-containing group with a different backbone.
tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)-1-azetidinecarboxylate: Contains a pyrazole ring instead of an isoquinoline.
These compounds highlight the versatility of the dioxaborolane group in various chemical contexts, with each offering unique properties and applications.
属性
分子式 |
C22H32BNO4 |
|---|---|
分子量 |
385.3 g/mol |
IUPAC 名称 |
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxylate |
InChI |
InChI=1S/C22H32BNO4/c1-19(2,3)26-18(25)24-13-15-12-16(8-9-17(15)22(14-24)10-11-22)23-27-20(4,5)21(6,7)28-23/h8-9,12H,10-11,13-14H2,1-7H3 |
InChI 键 |
MEWKJTOQXVNXGV-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(CC4)CN(C3)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate](/img/structure/B13568787.png)
![1-[4-(Trifluoromethylthio)phenyl]-2-methyl-2-propanol](/img/structure/B13568795.png)
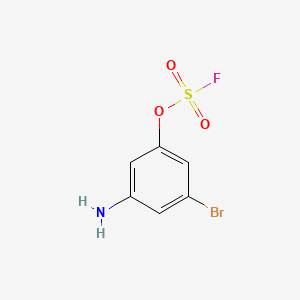
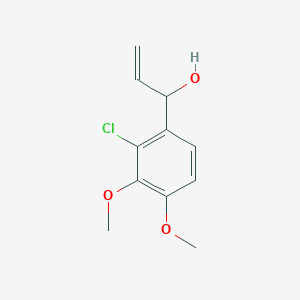
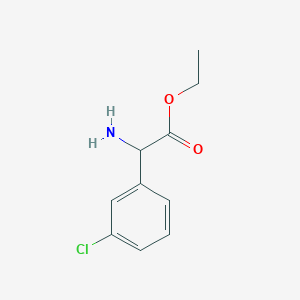
![6-Amino-5-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13568832.png)
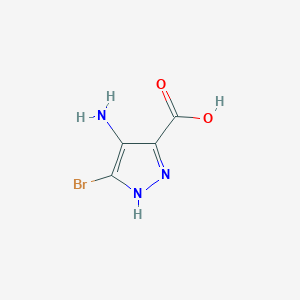
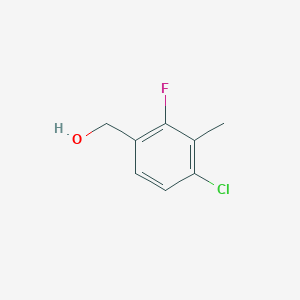

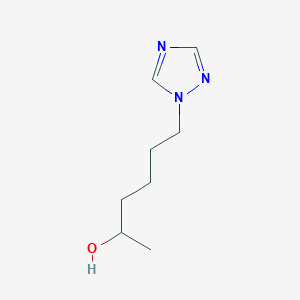
![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13568863.png)


